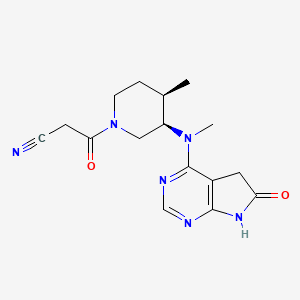
Tofacitinib metabolite-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tofacitinib metabolite-1 is a significant metabolite of tofacitinib, a Janus kinase inhibitor used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . This metabolite plays a crucial role in the pharmacokinetics and metabolism studies of tofacitinib .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib metabolite-1 involves multiple steps, including the oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation . These reactions are typically catalyzed by cytochrome P450 enzymes, primarily CYP3A4, with minor contributions from CYP2C19 .
Industrial Production Methods: Industrial production of tofacitinib and its metabolites, including this compound, involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quantification .
Chemical Reactions Analysis
Types of Reactions: Tofacitinib metabolite-1 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxy and dihydroxy derivatives.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide and molecular oxygen, often in the presence of cytochrome P450 enzymes.
Reducing Agents: Such as sodium borohydride, used under controlled conditions.
Substitution Reagents: Including halogens and other nucleophiles, used in various organic solvents.
Major Products Formed: The major products formed from these reactions include hydroxy, dihydroxy, and glucuronide derivatives of tofacitinib .
Scientific Research Applications
Tofacitinib metabolite-1 has several scientific research applications:
Chemistry: Used in studies to understand the metabolic pathways and reaction mechanisms of tofacitinib.
Biology: Helps in elucidating the biological effects of tofacitinib and its metabolites on cellular processes.
Medicine: Plays a role in pharmacokinetic studies to optimize dosing regimens and improve therapeutic outcomes.
Mechanism of Action
Tofacitinib metabolite-1 exerts its effects by inhibiting Janus kinases, a group of intracellular enzymes involved in signaling pathways that regulate immune cell function and hematopoiesis . By inhibiting these enzymes, this compound modulates the activity of various cytokines, leading to reduced inflammation and immune response .
Comparison with Similar Compounds
Baricitinib: Another Janus kinase inhibitor used for similar indications.
Upadacitinib: A selective Janus kinase inhibitor with a similar mechanism of action.
Filgotinib: Another Janus kinase inhibitor with comparable efficacy and safety profiles.
Uniqueness: Tofacitinib metabolite-1 is unique due to its specific metabolic pathways and the formation of distinct hydroxy and dihydroxy derivatives . These unique metabolites contribute to its specific pharmacokinetic and pharmacodynamic properties, distinguishing it from other Janus kinase inhibitors .
Properties
CAS No. |
1269823-96-2 |
|---|---|
Molecular Formula |
C16H20N6O2 |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl-(6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1 |
InChI Key |
FIQMDRYZOUHVEZ-PWSUYJOCSA-N |
SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-methyl-2-azaspiro[4.4]nonane](/img/structure/B1651442.png)
![L-Arginine-[4-nitro-3-(carboxy-iso-propyl amid)-phenyl] ester dihydrochloride](/img/structure/B1651444.png)
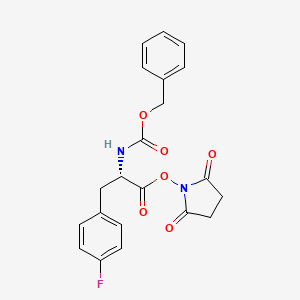
![1-{4-[5-(2-Chloro-6-fluorobenzyl)-6-ethyl-2-isopropyl-4-pyrimidinyl]piperazino}-2-methyl-1-propanone](/img/structure/B1651449.png)
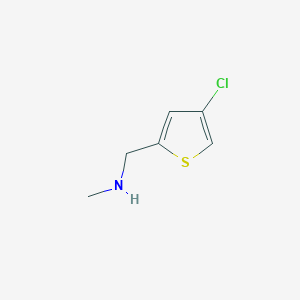
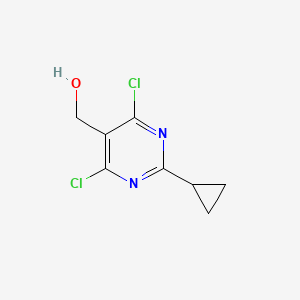
![[(2S,4S)-4-chloropyrrolidin-2-yl]methanol](/img/structure/B1651452.png)
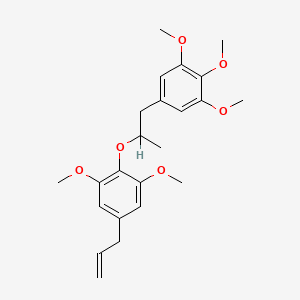
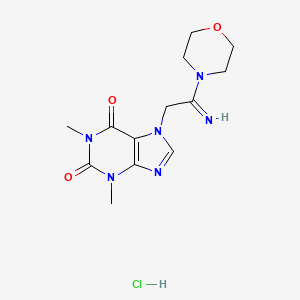
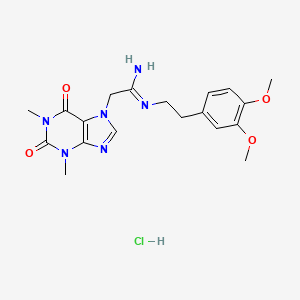
![7-[4-imino-4-(4-morpholinyl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B1651458.png)

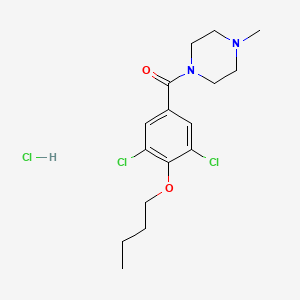
![6-Bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B1651464.png)
